

# "ethyl isoxazole-5-carboxylate" physical and chemical properties

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## Compound of Interest

Compound Name: Ethyl isoxazole-5-carboxylate

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## An In-depth Technical Guide to Ethyl Isoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ethyl isoxazole-5-carboxylate** is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Its isoxazole core serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **ethyl isoxazole-5-carboxylate**, detailed experimental protocols for its synthesis, and insights into its reaction mechanisms. All quantitative data are presented in structured tables for clarity and ease of comparison.

### Core Physical and Chemical Properties

**Ethyl isoxazole-5-carboxylate** (CAS Number: 118994-89-1) is a colorless to pale yellow liquid at room temperature. It is also known by its synonym, ethyl 1,3-oxazole-5-carboxylate. The fundamental physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>3</sub>	[1]
Molecular Weight	141.13 g/mol	[1]
Boiling Point	202 °C at 760 mmHg	N/A
Flash Point	79.4 °C	N/A
Density	1.163 g/mL	N/A
Refractive Index	1.47	N/A
Solubility	Soluble in water (35 g/L at 25°C)	N/A

Note: Some physical properties for the unsubstituted **ethyl isoxazole-5-carboxylate** are not readily available in the literature. Data for substituted analogs are available and suggest that the melting point of the solid form would be relatively low. For instance, ethyl 5-(2-furyl)isoxazole-3-carboxylate has a melting point of 49 °C[2] and ethyl 5-thiophen-2-yl-isoxazole-3-carboxylic acid ethyl ester has a melting point of 48-51 °C[3].

## Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **ethyl isoxazole-5-carboxylate**. While a complete set of spectra for the unsubstituted compound is not readily available in public databases, representative data for closely related isoxazole carboxylate derivatives provide valuable insights into the expected spectral features.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and protons on the isoxazole ring. A reference to the <sup>1</sup>H NMR spectrum for ethyl oxazole-5-carboxylate exists, confirming its structural characterization[1].
- <sup>13</sup>C NMR:** The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on data for similar structures, characteristic peaks for the carbonyl carbon

of the ester, the carbons of the isoxazole ring, and the ethyl group carbons are anticipated[4][5][6].

## 2.2. Infrared (IR) Spectroscopy

The IR spectrum of **ethyl isoxazole-5-carboxylate** is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740  $\text{cm}^{-1}$ ) and C=N and C=C stretching vibrations of the isoxazole ring. Data from substituted analogs show characteristic peaks in these regions[4].

## 2.3. Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound. The mass spectrum of a related compound, ethyl 3-(2-methylphenyl)isoxazole-5-carboxylate, has been reported[7]. For **ethyl isoxazole-5-carboxylate**, the molecular ion peak ( $M^+$ ) would be expected at  $m/z$  141.

# Synthesis of Ethyl Isoxazole-5-carboxylate

The synthesis of isoxazole-5-carboxylates can be achieved through several synthetic routes. The most common and versatile method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. An alternative approach involves the condensation of a  $\beta$ -keto ester with hydroxylamine.

## 3.1. Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is adapted from general procedures for the synthesis of substituted isoxazole-5-carboxylates and provides a likely pathway to the target molecule[8].

Materials:

- Aldoxime (precursor to the nitrile oxide)
- Ethyl propiolate (dipolarophile)
- N-Chlorosuccinimide (NCS) or similar oxidizing agent
- Triethylamine (base)

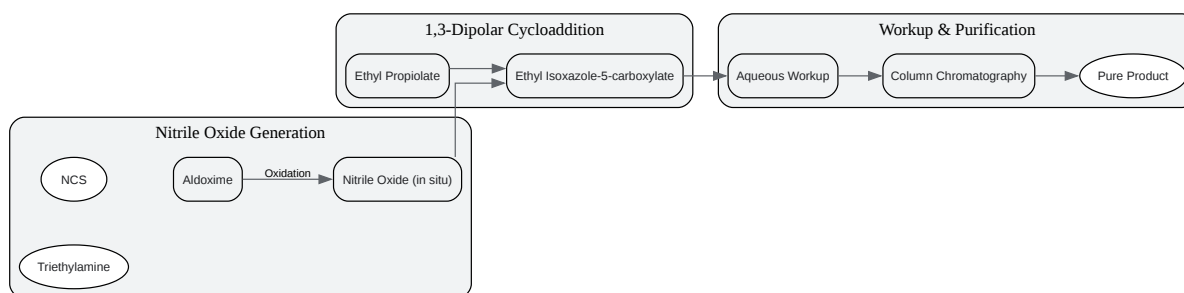
- Dichloromethane (solvent)
- Ethyl acetate (extraction solvent)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Generation of the Nitrile Oxide (in situ):
  - Dissolve the aldoxime (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
  - Cool the mixture to 0 °C in an ice bath.
  - Slowly add a solution of N-chlorosuccinimide (1.1 eq) in dichloromethane to the stirred mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Cycloaddition:
  - Once the formation of the nitrile oxide is complete (as indicated by TLC), add ethyl propiolate (1.2 eq) to the reaction mixture.
  - Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide is consumed (monitor by TLC).
- Workup and Purification:
  - Quench the reaction by adding water.
  - Extract the aqueous layer with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **ethyl isoxazole-5-carboxylate**.

### 3.2. Reaction Workflow



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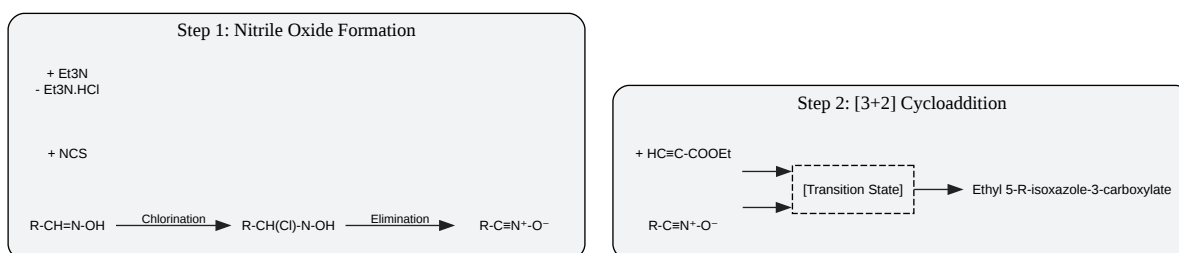
*General workflow for the synthesis of **ethyl isoxazole-5-carboxylate**.*

## Reaction Mechanism

The synthesis of **ethyl isoxazole-5-carboxylate** via 1,3-dipolar cycloaddition proceeds through a concerted pericyclic reaction mechanism.

- **Formation of the Nitrile Oxide:** The aldoxime is first converted to a hydroximoyl chloride by reaction with an N-halosuccinimide. Subsequent elimination of HCl with a base, such as triethylamine, generates the highly reactive nitrile oxide intermediate.

- [3+2] Cycloaddition: The nitrile oxide, acting as a 1,3-dipole, then reacts with the dipolarophile, ethyl propiolate. The reaction is a concerted [3+2] cycloaddition where the terminal oxygen of the nitrile oxide adds to one carbon of the alkyne triple bond, and the carbon of the nitrile oxide adds to the other alkyne carbon. This concerted process forms the five-membered isoxazole ring in a single step.



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*Plausible reaction mechanism for the 1,3-dipolar cycloaddition.*

## Applications in Drug Development

The isoxazole ring is a key structural motif in a variety of pharmaceutical agents due to its favorable metabolic stability and ability to participate in hydrogen bonding interactions. **Ethyl isoxazole-5-carboxylate** serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. Its ester functionality provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening.

## Safety Information

**Ethyl isoxazole-5-carboxylate** should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

## Conclusion

**Ethyl isoxazole-5-carboxylate** is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible and detailed experimental protocol for its synthesis via 1,3-dipolar cycloaddition, and an outline of its reaction mechanism. The structured presentation of data and visual workflows are intended to support researchers and scientists in their efforts to utilize this versatile building block for the development of novel chemical entities. Further research to fully characterize the spectral properties and explore the full range of its chemical reactivity is encouraged.

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